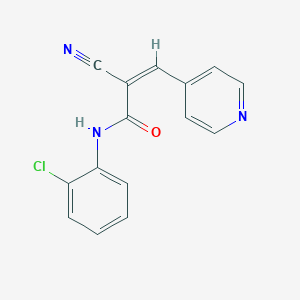

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(2-chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O/c16-13-3-1-2-4-14(13)19-15(20)12(10-17)9-11-5-7-18-8-6-11/h1-9H,(H,19,20)/b12-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCWSEFRMMPRPG-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=NC=C2)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=NC=C2)/C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with malononitrile and 4-pyridinecarboxaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to (Z)-N-(2-chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of 2-phenylacrylonitriles have shown promising growth inhibition in breast cancer cells, highlighting the potential of this compound in anticancer drug development .

- Enzyme Inhibition

-

Neuroprotective Effects

- The neuroprotective properties of related compounds have been explored, particularly their ability to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. For example, studies have shown that certain analogs can promote neurogenesis and provide protection against neurotoxic agents .

Case Study 1: Anticancer Activity Evaluation

A series of 2-phenylacrylonitriles were tested for their growth inhibition against breast cancer cell lines. The results indicated that compounds with a similar structure to this compound displayed significant cytotoxic effects with IC50 values ranging from 0.56 µM to 17 µM across different analogs .

| Compound | Growth Inhibition (GI50 µM) |

|---|---|

| A1 | 17 |

| A2 | 15 |

| A3 | 4 |

| A5 | 0.56 |

Case Study 2: Neuroprotection Mechanism

In a study focused on neuroprotection, a derivative of the compound was evaluated for its ability to activate the Nrf2 pathway in neuronal cells. The findings suggested that the compound not only inhibited harmful enzymes but also enhanced cellular antioxidant defenses, providing a protective effect against oxidative stress-induced damage .

Mechanism of Action

The mechanism of action of (Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and pyridinyl group are key functional groups that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- (Z)-N-(2-Bromophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

- (Z)-N-(2-Fluorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

- (Z)-N-(2-Methylphenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide

Uniqueness

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets compared to its analogs .

Biological Activity

(Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide is an organic compound notable for its unique structural features, which include a chlorophenyl group, a cyano group, and a pyridinyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClN₃O |

| Molecular Weight | 289.72 g/mol |

| CAS Number | 890754-56-0 |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 442.6 ± 45.0 °C |

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with malononitrile and 4-pyridinecarboxaldehyde under basic conditions. This process employs a Knoevenagel condensation followed by cyclization, often using bases like piperidine or pyridine in solvents such as ethanol or methanol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially modulating enzyme or receptor activity. The cyano and pyridinyl groups enhance its binding affinity and specificity towards biological targets.

Anti-inflammatory Activity

Research has indicated that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, studies on similar compounds demonstrated a reduction in pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting that this compound could also possess similar immunomodulatory effects .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. Its structural components allow it to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays have shown that related compounds can inhibit tumor growth by inducing cell cycle arrest and apoptosis through specific signaling pathways .

Case Studies

- In Vitro Studies : A study involving similar cyano-containing compounds reported a significant decrease in cell viability in cancer cell lines treated with these compounds at varying concentrations. The mechanisms involved included the activation of apoptotic pathways and inhibition of cell proliferation markers .

- In Vivo Models : In animal models, administration of related compounds resulted in reduced tumor size and improved survival rates compared to controls. These findings support the potential use of this compound as a therapeutic agent against cancer .

Q & A

Q. What are the key steps in synthesizing (Z)-N-(2-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide, and how is stereochemical purity ensured?

Synthesis typically involves a multi-step approach, including substitution, reduction, and condensation reactions. For example, nitrobenzene derivatives can undergo substitution with pyridylmethanol under alkaline conditions, followed by iron powder reduction in acidic media to yield aniline intermediates. Condensation with cyanoacetic acid using coupling agents (e.g., DCC or EDCI) forms the target compound. Stereochemical control is achieved via Z-selective reaction conditions (e.g., steric hindrance or temperature modulation). Purity and stereochemistry are confirmed using NMR (e.g., NOESY for Z/E distinction) and X-ray crystallography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : - and -NMR identify hydrogen/carbon environments, with splitting patterns confirming substituent positions (e.g., pyridyl and chlorophenyl groups).

- IR : Detects functional groups (e.g., cyano stretch at ~2200 cm, amide C=O at ~1650 cm).

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and crystal packing .

Q. How can reaction conditions be optimized to improve yield during synthesis?

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Acidic/basic catalysts (e.g., HSO, KCO) accelerate substitution/reduction steps.

- Temperature Control : Lower temperatures minimize side reactions (e.g., hydrolysis of cyano groups).

- Purification : Column chromatography or recrystallization removes byproducts .

Advanced Research Questions

Q. How should researchers address contradictory crystallographic and spectroscopic data for this compound?

Discrepancies between X-ray (rigid crystal structure) and solution-phase NMR data may arise from conformational flexibility or solvent effects. Validate results by:

- Repeating experiments under identical conditions.

- Using dynamic NMR to probe temperature-dependent conformational changes.

- Comparing with computational models (e.g., DFT for optimized geometries) .

Q. What experimental design principles apply to studying its metal coordination chemistry?

- Ligand Selection : The pyridyl and amide groups act as potential binding sites for transition metals (e.g., Co, Cu).

- Stoichiometry : Use Job’s method or molar ratio plots to determine metal-ligand ratios.

- Characterization : UV-Vis (d-d transitions), EPR (for paramagnetic metals), and magnetic susceptibility measurements confirm coordination geometry .

Q. How can its biological activity be mechanistically investigated?

- Enzyme Assays : Test inhibition of kinases or proteases due to the compound’s structural similarity to ATP mimics.

- Cellular Uptake : Use fluorescent labeling or LC-MS to quantify intracellular concentrations.

- Molecular Docking : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies mitigate side reactions during functionalization of the pyridin-4-yl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.